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molecular formula C8H5BrFN B1339833 5-bromo-6-fluoro-1H-indole CAS No. 434960-42-6

5-bromo-6-fluoro-1H-indole

Cat. No. B1339833
M. Wt: 214.03 g/mol
InChI Key: HAKIMTKXOCVWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706751B2

Procedure details

A mixture of 70 mg (0.1 mmol) Pd(PPh3)2Cl2 and 27 mg (0.142 mmol) CuI in triethylamine was refluxed under argon during 20 min, cooled to 0° C., treated with 7 g (0.019 mmol) (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester, stirred 10 min at room temperature, treated with 2.95 (0.021 mmol) ethinyltrimethylsilane, and stirred 1 h at room temperature. 2M aqueous HCl and ice were added and the mixture extracted three times with EtOAc. The combined organic layers were washed subsequently with H2O and saturated aqueous NaCl, dried with MgSO4 and the solvent was evaporated. The crude product obtained was dissolved in 50 ml tert-butanol, treated with 3.2 g (0.023 mol) KOH and the resulting mixture refluxed for 1.5 h. The solvent was evaporated and the residue distributed between icy water and Et2O. The organic layer was washed with water and dried with MgSO4. Evaporation of the solvent and column chromatography on silica gel with hexane/EtOAc 9:1 gave of 3.2 g (80%) 5-Bromo-6-fluoro-1H-indole, MS: 213 (M, 1Br).
Name
(4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
2.95
Quantity
0.021 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
70 mg
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
27 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([Br:12])=[CH:7][C:6]=1I.[C:15]([Si](C)(C)C)#C.Cl.[OH-].[K+]>C(N(CC)CC)C.C(O)(C)(C)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:12][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][C:9]=1[F:11])[NH:4][CH:3]=[CH:15]2 |f:3.4,^1:38,57|

Inputs

Step One
Name
(4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester
Quantity
7 g
Type
reactant
Smiles
COC(NC1=C(C=C(C(=C1)F)Br)I)=O
Step Two
Name
2.95
Quantity
0.021 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
70 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
27 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under argon during 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred 1 h at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed subsequently with H2O and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product obtained
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and column chromatography on silica gel with hexane/EtOAc 9:1

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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